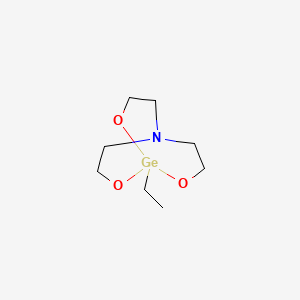![molecular formula C14H15NO B13820724 1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)
1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]ethanone is an organic compound that features a pyrrole ring substituted with two methyl groups at the 2 and 5 positions, attached to a phenyl ring which is further connected to an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone typically involves the reaction of 2,5-dimethylpyrrole with a suitable phenyl ethanone derivative. One common method involves refluxing a mixture of 2,5-dimethylpyrrole and the appropriate phenyl ethanone in ethanol with a few drops of glacial acetic acid for several hours . This reaction yields the desired compound after purification.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone largely depends on its application. For instance, as an enzyme inhibitor, it interacts with specific enzyme active sites, blocking their activity. Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with target enzymes, such as dihydrofolate reductase and enoyl ACP reductase .
Comparaison Avec Des Composés Similaires
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has similar structural features and has been studied for its ability to enhance monoclonal antibody production.
5-[4-(2,5-Dimethylpyrrol-1-yl)phenyl]-1,3,4-oxadiazole-2-thiol: Another related compound with potential antimicrobial properties.
Uniqueness: 1-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]ethanone is unique due to its specific substitution pattern on the pyrrole ring and its ethanone functional group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C14H15NO |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H15NO/c1-10-7-8-11(2)15(10)14-6-4-5-13(9-14)12(3)16/h4-9H,1-3H3 |
Clé InChI |
IQEUQGCIUZEHAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid](/img/structure/B13820655.png)


![1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)](/img/structure/B13820669.png)


![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)


![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)
